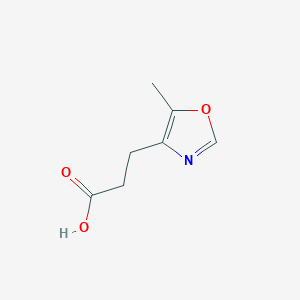
3-(5-Methyloxazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyloxazol-4-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxazole ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Methyloxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents replace existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to ensure the desired product is formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxazole derivatives, while substitution could introduce various functional groups to the oxazole ring.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyloxazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 3-(5-Methyloxazol-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation . The pathways involved often include modulation of gene expression and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound also features an oxazole ring and has been studied for its potent agonist activity on PPARs.
2-Phenyl-1,3-oxazol-5(4H)-ones: These compounds share the oxazole ring structure and have various biological activities.
Uniqueness: 3-(5-Methyloxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H9NO3 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-(5-methyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-6(8-4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
IEZYKMKJWIMJDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CO1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
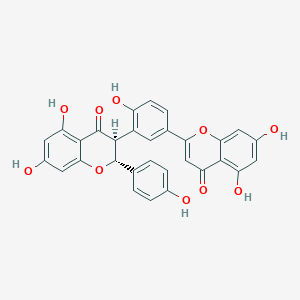

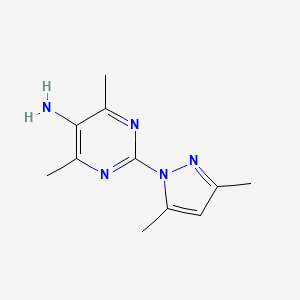
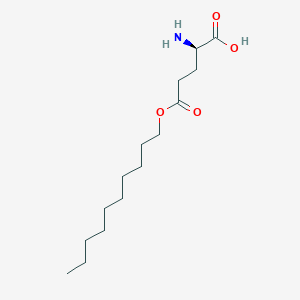
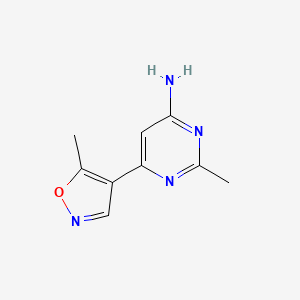
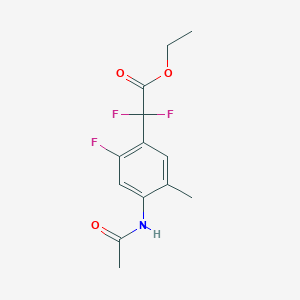



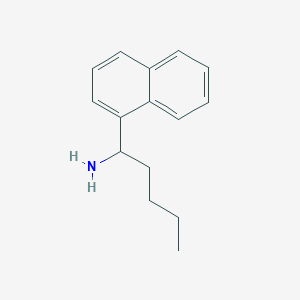


![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
